Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Overview
Description
Fluoro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate, also known as DMTFP, is an organic phosphorus compound with the chemical formula (CF3)3P=O and C4H9N [CF3]2 . It is a colorless liquid with certain solubility .
Synthesis Analysis
DMTFP can be synthesized through various methods, a common one being the reaction between phosphorus tetrafluoride and N,N-dimethylethylamine (or N,N-dimethylisopropylamine) .Molecular Structure Analysis
The molecular weight of DMTFP is 264.12 . Its linear formula is [FC[=N(CH3)2]N(CH3)2]PF6 .Chemical Reactions Analysis
DMTFP is known for its high chemical stability and resistance to acid, alkali, and high temperatures . It often acts as an acylating agent for organic phosphates and is commonly used in phosphorization reactions, hydroxy protection, and protection experiments of aldehyde or ketone compounds .Physical And Chemical Properties Analysis
DMTFP is a solid at 20°C and should be stored under inert gas at a temperature between 0-10°C . It is soluble in water .Scientific Research Applications
Reactivity in Self-Assembled Monolayers
Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) demonstrates unique reactivity towards self-assembled monolayers (SAMs) of 16-mercaptohexadecanoic acid on gold, forming interchain carboxylic anhydrides (ICAs) instead of acid fluorides under most conditions. This highlights its role in SAM-based reactions and approaches to ICA formation from carboxylic acid-terminated SAMs (Chi & Choi, 2006).
Synthesis and Application in Organic Synthesis
TFFH is used in organic synthesis for acyl fluoride formation, coupling reagent for amide preparation, and both solution and solid-phase peptide synthesis. It also aids in the preparation of isothiocyanates and acylhydrazides (El‐Faham & Huang, 2008).
Source of Nonhydrated Fluoride Ion
N,N,N',N'-tetramethylformamidinium bifluoride, a derivative of TFFH, serves as a new source of nonhydrated fluoride ion. It's instrumental in generating perfluoroalkyl carbanions and studied through 19F NMR spectroscopy, showing its utility in fluorine chemistry (Delyagina et al., 1981).
Catalysis in Ortho-Fluorination
TFFH has a crucial role in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination processes, particularly in medicinal chemistry and synthesis, showing its importance in developing synthetically useful functional groups (Wang et al., 2009).
Historical Perspective on N-F Fluorinating Agents
The historical development and utility of N-F fluorinating agents, including TFFH, have been significant. They are important due to their easy handling and diverse applications in various research areas, highlighting TFFH's role in the evolution of fluorinating agents (Umemoto et al., 2021).
Mechanochemical Nucleophilic Substitution
TFFH is used in mechanochemical methods for nucleophilic substitution of alcohols, presenting a new approach in solvent-free synthetic chemistry. This method showcases TFFH's versatility in creating various chemical products (Dalidovich et al., 2021).
Safety And Hazards
Future Directions
DMTFP is widely used in the field of chemical synthesis . Its role as a reagent for the transformation of carboxylic acids into acid fluorides in solution and its unique reactivity towards SAMs make it a valuable tool in various chemical reactions . Future research may focus on exploring new reactions and applications involving DMTFP.
properties
IUPAC Name |
[dimethylamino(fluoro)methylidene]-dimethylazanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVXOOLKAGPJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)F.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12F7N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |
CAS RN |
164298-23-1 | |
Record name | Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164298-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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